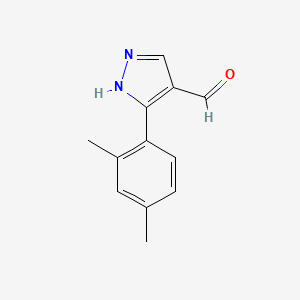3-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
CAS No.: 879996-63-1
Cat. No.: VC4292075
Molecular Formula: C12H12N2O
Molecular Weight: 200.241
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 879996-63-1 |
|---|---|
| Molecular Formula | C12H12N2O |
| Molecular Weight | 200.241 |
| IUPAC Name | 5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C12H12N2O/c1-8-3-4-11(9(2)5-8)12-10(7-15)6-13-14-12/h3-7H,1-2H3,(H,13,14) |
| Standard InChI Key | SRRBPFXGBKWPAA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C2=C(C=NN2)C=O)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at the 3-position with a 2,4-dimethylphenyl group and at the 4-position with a formyl (-CHO) group. The IUPAC name, 5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, reflects this substitution pattern . Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 200.24 g/mol |
| SMILES Notation | CC1=CC(=C(C=C1)C2=C(C=NN2)C=O)C |
| InChI Key | SRRBPFXGBKWPAA-UHFFFAOYSA-N |
| XLogP3 (Partition Coeff) | 2.7 |
The planar pyrazole ring and electron-withdrawing aldehyde group contribute to its reactivity, enabling diverse chemical transformations .
Synthesis and Preparation
Vilsmeier-Haack Formylation
The most common synthetic route involves the Vilsmeier-Haack reaction, which introduces the aldehyde group onto the pyrazole core. A representative procedure is outlined below:
-
Intermediate Preparation: 2,4-Dimethylphenylhydrazine is condensed with ethyl acetoacetate in ethanol under acidic conditions (e.g., glacial acetic acid) to form 3-(2,4-dimethylphenyl)-1H-pyrazole .
-
Formylation: The intermediate is treated with a Vilsmeier reagent—generated in situ from and —at 100°C for 2–4 hours. The aldehyde group is introduced at the 4-position via electrophilic aromatic substitution .
-
Workup: The crude product is neutralized with aqueous , precipitated, and recrystallized from ethyl acetate to yield pure 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde .
Reaction Scheme:
Alternative Methods
-
Oxidative Methods: Direct oxidation of 4-hydroxymethylpyrazole derivatives using MnO₂ or PCC.
-
Cross-Coupling Reactions: Palladium-catalyzed coupling of halogenated pyrazoles with CO in the presence of aldehydes .
Physicochemical Properties
Spectral Characterization
-
IR Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch of aldehyde), 1600–1580 cm⁻¹ (C=N stretch of pyrazole), and 3100–3000 cm⁻¹ (aromatic C-H stretches) .
-
¹H NMR (DMSO-d₆): Key signals include δ 9.8–10.1 ppm (singlet, aldehyde proton), δ 7.2–7.6 ppm (multiplet, aromatic protons), and δ 2.3–2.5 ppm (singlet, methyl groups) .
Solubility and Stability
The compound exhibits limited solubility in water but is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Stability studies indicate degradation under prolonged exposure to light or acidic conditions .
Reactivity and Chemical Transformations
Aldehyde Group Reactions
-
Oxidation: Treatment with KMnO₄ or CrO₃ yields 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid .
-
Reduction: Sodium borohydride () reduces the aldehyde to 3-(2,4-dimethylphenyl)-1H-pyrazole-4-methanol.
-
Condensation: Reacts with primary amines or hydrazines to form Schiff bases or hydrazones, respectively. For example, condensation with 3-hydrazinylquinoline produces hydrazine derivatives with antitumor activity .
Pyrazole Ring Modifications
-
Electrophilic Substitution: Bromination or nitration occurs at the 5-position of the pyrazole ring under controlled conditions.
-
N-Alkylation: Treatment with alkyl halides in the presence of base forms N-alkylated derivatives, altering electronic properties .
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for synthesizing bioactive molecules:
-
Anthelmintic Agents: Derivatives exhibit efficacy against Caenorhabditis elegans, with paralysis times comparable to albendazole .
-
Anticancer Candidates: Hydrazone derivatives demonstrate moderate cytotoxicity against MCF-7 and HeLa cell lines (IC₅₀: 12–45 μM) .
-
Antimicrobials: Schiff bases show inhibitory activity against E. coli and S. aureus (MIC: 8–32 μg/mL) .
Materials Science
-
Fluorescent Probes: Pyrazole-aldehyde conjugates exhibit tunable emission properties for sensor applications.
-
Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic activity .
Future Directions
Ongoing research aims to:
-
Optimize synthetic routes for industrial-scale production.
-
Explore novel derivatives for targeted drug delivery systems.
-
Investigate photophysical properties for optoelectronic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume